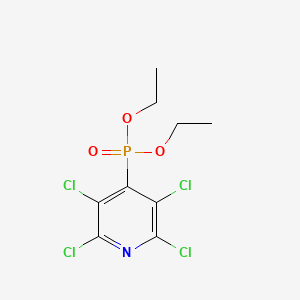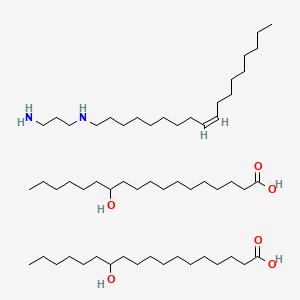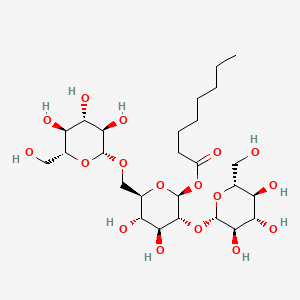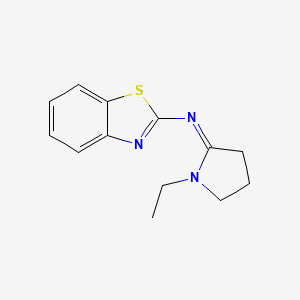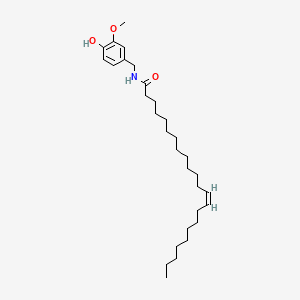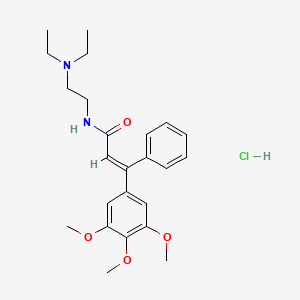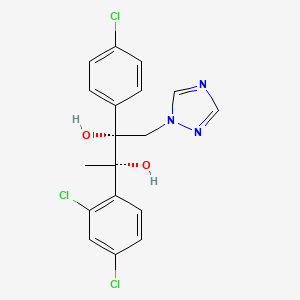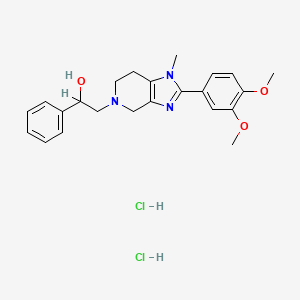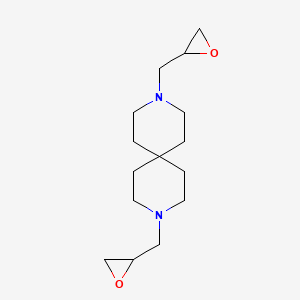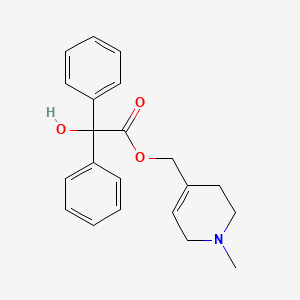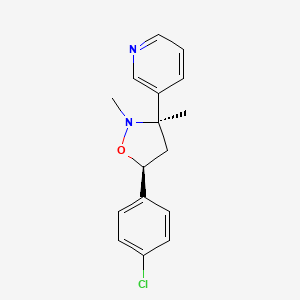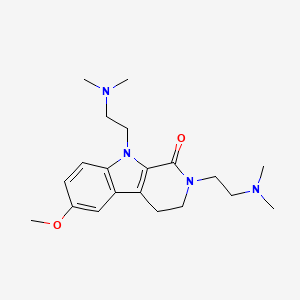
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- is a complex organic compound belonging to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a pyridoindole core with multiple substituents, including dimethylaminoethyl and methoxy groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
The synthesis of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- involves multiple steps, typically starting with the construction of the pyridoindole core. The synthetic routes often include:
Cyclization Reactions: Formation of the pyridoindole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of dimethylaminoethyl and methoxy groups via substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using automated synthesis equipment and large-scale reactors.
化学反応の分析
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The dimethylaminoethyl and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific context of its use and the biological system being studied.
類似化合物との比較
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- can be compared with other pyridoindole derivatives, such as:
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-: Lacks the methoxy group, which may affect its chemical and biological properties.
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-hydroxy-:
The uniqueness of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- lies in its specific substituents, which confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
84298-39-5 |
|---|---|
分子式 |
C20H30N4O2 |
分子量 |
358.5 g/mol |
IUPAC名 |
2,9-bis[2-(dimethylamino)ethyl]-6-methoxy-3,4-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C20H30N4O2/c1-21(2)10-12-23-9-8-16-17-14-15(26-5)6-7-18(17)24(13-11-22(3)4)19(16)20(23)25/h6-7,14H,8-13H2,1-5H3 |
InChIキー |
ODVNJSVSCCYXSP-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN1CCC2=C(C1=O)N(C3=C2C=C(C=C3)OC)CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


